Product packaging for Capravirine metabolite C23/m3(Cat. No.:CAS No. 216316-63-1)

Capravirine metabolite C23/m3

Cat. No.: B15192517
CAS No.: 216316-63-1
M. Wt: 467.4 g/mol
InChI Key: OUBYDMXMRRNJEJ-UHFFFAOYSA-N
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Description

Capravirine metabolite C23/m3, identified with the CAS registry number 216316-63-1 and the molecular formula C20H20Cl2N4O3S, is a characterized metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) capravirine . This compound is a critical reference material for researchers studying the metabolic fate and disposition of capravirine. Clinical investigations have demonstrated that capravirine undergoes extensive metabolism in humans via pathways that include monooxygenation, glucuronidation, and sulfation . The co-administration of ritonavir, a potent CYP3A4 inhibitor, was found to significantly alter the metabolic profile of capravirine, drastically decreasing the levels of sequential oxygenated metabolites . As a defined metabolite, C23/m3 is an essential tool for in vitro and in vivo studies aimed at elucidating drug-drug interaction potentials and understanding the complete biotransformation pathways of anti-retroviral drugs . This product is intended for research purposes as a standard for mass spectrometry, metabolite profiling, and pharmacokinetic studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20Cl2N4O3S B15192517 Capravirine metabolite C23/m3 CAS No. 216316-63-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

216316-63-1

Molecular Formula

C20H20Cl2N4O3S

Molecular Weight

467.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfinyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate

InChI

InChI=1S/C20H20Cl2N4O3S/c1-12(2)18-19(30(28)16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-29-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27)

InChI Key

OUBYDMXMRRNJEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)S(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Biotransformation Pathways Leading to and from Capravirine Metabolite C23 Sulfoxide / M3

Primary Oxygenation Reactions of Capravirine (B1668280)

The initial metabolic conversion of capravirine is predominantly characterized by oxygenation reactions, leading to the formation of several mono-oxygenated products. These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes.

Specific Formation of Capravirine Metabolite C23 (Sulfoxide)

Among the primary oxygenated metabolites, C23, a sulfoxide (B87167), is a major product. psu.edu The formation of this specific metabolite occurs through the S-oxidation of the thioether linkage in the capravirine molecule. This reaction is also predominantly catalyzed by CYP3A4, accounting for more than 90% of its formation. psu.edu Minor contributions to the formation of C23 are made by CYP2C8 and CYP2C9. psu.edu The significant role of CYP3A4 in this pathway is underscored by the observation that co-administration of ritonavir (B1064), a potent CYP3A4 inhibitor, markedly increases the levels of the parent drug and its primary oxygenated metabolites while decreasing the levels of subsequent metabolites. nih.gov

Sequential Oxygenation Pathways Involving Capravirine Metabolite C23 (Sulfoxide) / M3

The metabolic journey of capravirine does not end with the formation of mono-oxygenated products. The sulfoxide metabolite C23 serves as a key intermediate, undergoing further oxidative transformations to form more complex, multiply-oxygenated metabolites.

Di-, Tri-, and Tetra-Oxygenated Metabolite Formation from Precursors

Capravirine undergoes extensive sequential metabolism, leading to the formation of di-, tri-, and even tetra-oxygenated metabolites. nih.gov These subsequent oxygenation reactions are a hallmark of capravirine's biotransformation and contribute to the diversity of its metabolic profile. Research has shown that while the initial mono-oxygenation involves multiple CYP enzymes, all subsequent sequential oxygenation reactions are mediated exclusively by CYP3A4. psu.edu This highlights the central role of CYP3A4 in not only initiating but also propagating the oxidative metabolism of capravirine.

Investigation of Definitive Oxygenation Pathways

Due to the complexity of the metabolic pathways, where a single metabolite can be formed through several different routes, determining the definitive oxygenation sequence has required sophisticated analytical techniques. A specialized "sequential incubation" method has been developed to unravel these intricate pathways. This method involves the initial incubation of radiolabeled capravirine to produce its metabolites, followed by the isolation of a specific metabolite of interest, such as C23. This isolated metabolite is then incubated again with liver microsomes in the presence of unlabeled capravirine. This allows for the selective tracking of the sequential metabolism of the radiolabeled precursor into its downstream products.

Through such investigations, it has been possible to assign definitive oxygenation pathways and even quantify the percentage contribution of a precursor metabolite to the formation of each of its sequential metabolites. For instance, studies using this method have confirmed that the sequential oxygenation of the two primary metabolites, C23 (sulfoxide) and C26 (N-oxide), is completely inhibited by ritonavir, further cementing the exclusive role of CYP3A4 in these downstream reactions. psu.edu

Below are tables summarizing the key enzymes in capravirine metabolism and the identified metabolites.

Table 1: Key Enzymes in Capravirine Metabolism

Metabolic Step Primary Enzyme(s) Minor Enzyme(s)
Total Mono-oxygenation CYP3A4 (>90%) CYP2C8, CYP2C9, CYP2C19 (<10%)
Formation of C23 (Sulfoxide) CYP3A4 (>90%) CYP2C8, CYP2C9

| All Sequential Oxygenations | CYP3A4 (exclusive) | None |

Table 2: List of Mentioned Capravirine Compounds

Compound Name Description
Capravirine Parent drug
Capravirine Metabolite C23 / M3 Sulfoxide metabolite
Capravirine Metabolite C26 N-oxide metabolite
Capravirine Metabolite C19 Tertiary hydroxylated metabolite
Capravirine Metabolite C20 Primary hydroxylated metabolite
Capravirine Metabolite C15 Further oxygenated metabolite
Capravirine Metabolite C18 Further oxygenated metabolite
Capravirine Metabolite C22 Further oxygenated metabolite
Capravirine Metabolite C25B Further oxygenated metabolite

Enzymology and Enzyme Kinetics of Capravirine Metabolite C23 Sulfoxide / M3 Formation

Identification of Cytochrome P450 Enzymes Mediating C23 (Sulfoxide) Biotransformation

The biotransformation of capravirine (B1668280) into its various metabolites is a critical aspect of its pharmacological profile. Research has pinpointed specific CYP isoforms responsible for these oxygenation reactions.

Predominant Role of CYP3A4 in Capravirine Oxygenation and C23 Formation

Studies utilizing human liver microsomes have definitively established that the total oxygenation of capravirine is predominantly mediated by CYP3A4, accounting for over 90% of this metabolic activity. nih.govpsu.edu This key enzyme is responsible for the formation of the two major mono-oxygenated metabolites, C23 (sulfoxide) and C26 (N-oxide), with its contribution to each being over 90%. nih.gov The significant role of CYP3A4 has been further substantiated through chemical inhibition studies with ketoconazole (B1673606) and immunoinhibition experiments using anti-human CYP3A4 immunoglobulin. psu.edu

Enzymatic Specificity of Sequential Oxygenation Reactions

Capravirine undergoes extensive metabolism, leading to the formation of not only primary (mono-oxygenated) metabolites but also sequential (di-, tri-, and tetra-oxygenated) metabolites. nih.govpsu.edu A remarkable finding is the high enzymatic specificity of these sequential oxygenation reactions. Research has demonstrated that all sequential oxygenation reactions of capravirine are mediated exclusively by CYP3A4. nih.govpsu.edu This highlights the unique and central role of CYP3A4 in the comprehensive metabolic cascade of capravirine.

Kinetic Analysis of Enzyme-Mediated Metabolite Formation

To further elucidate the dynamics of capravirine metabolism, kinetic analyses have been performed.

Determination of Michaelis-Menten Parameters for C23 (Sulfoxide) Formation

While specific Michaelis-Menten (Km and Vmax) values for the formation of the C23 metabolite are not detailed in the provided search results, the research context implies that such kinetic studies were foundational to determining the relative contributions of the different CYP enzymes. The predominance of CYP3A4 suggests it has a higher affinity (lower Km) and/or a higher catalytic efficiency (Vmax) for the sulfoxidation of capravirine compared to other isoforms.

Assessment of Enzyme Contribution to Total Metabolism

EnzymeContribution to Total Capravirine OxygenationSpecific Role in C23 (Sulfoxide) Formation
CYP3A4&gt;90%Predominant (&gt;90%)
CYP2C8&lt;10%Slight
CYP2C9&lt;10%Slight
CYP2C19&lt;10%Not specified for C23, but involved in other minor metabolite formation

Role of Capravirine as a CYP3A Substrate for Catalytic Mechanism Probing

The interaction of capravirine with cytochrome P450 enzymes, particularly CYP3A4, serves as a valuable model for probing the catalytic mechanisms of this crucial drug-metabolizing enzyme. psu.edu As capravirine is extensively metabolized by CYP3A4 to form multiple products, including the C23 sulfoxide (B87167), it is a useful substrate for investigating the enzyme's activity and inhibition. psu.edu

The study of capravirine's metabolism often involves the use of specific CYP3A4 inhibitors, such as ritonavir (B1064). psu.edu The mechanism of inhibition can be explored through enzyme kinetics. researchgate.net For instance, the formation of metabolite C23 is inhibited by ritonavir in a concentration-dependent manner. psu.edu Observing how a potent and specific inhibitor like ritonavir affects the rate of formation of C23 and other metabolites allows researchers to confirm the role of CYP3A4 in these specific metabolic pathways. psu.edunih.gov

When ritonavir is co-administered with capravirine, it markedly increases the plasma levels of the parent drug and its primary oxygenated metabolites while drastically decreasing the levels of sequential metabolites. nih.gov This finding demonstrates that while CYP3A4 is the primary enzyme for initial oxygenations (like the formation of C23), it is the exclusive enzyme for all subsequent oxygenation steps. psu.edu This use of a CYP3A inhibitor helps to dissect the multi-step metabolic pathway and delineate the specific roles of the enzymes involved at each stage. psu.edunih.gov

Furthermore, the complexity of capravirine's metabolism, with several potential sites for oxidation, makes it a suitable probe for understanding the flexible and spacious active site of the CYP3A4 enzyme. psu.eduencyclopedia.pub The ability of CYP3A4 to produce various mono- and poly-oxygenated metabolites from a single substrate highlights its catalytic versatility. psu.edu By analyzing the profile of metabolites formed in the presence and absence of inhibitors, researchers can gain insights into how substrates orient themselves within the enzyme's active site and the factors that determine the regioselectivity of the oxidation reactions. encyclopedia.pub

Mechanistic Studies on Capravirine Metabolite C23 Sulfoxide / M3 Formation

Deconvolution of Complicated Sequential Metabolism Pathways

The challenge in elucidating the metabolism of drugs like capravirine (B1668280) lies in the multiple potential oxygenation pathways that can be involved in both the formation and the subsequent metabolism of a single metabolite. nih.gov This complexity makes it difficult to determine the definitive pathways and their relative importance using conventional methods. nih.gov

Application of Human Liver Microsome-Based "Sequential Incubation" Methods

To overcome these challenges, a specialized "sequential incubation" method utilizing human liver microsomes has been developed. nih.gov Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. oyc.co.jpthermofisher.com This innovative technique involves a multi-step process designed to trace the metabolic fate of specific metabolites.

The methodology is comprised of three main steps:

Primary Incubation: Radiolabeled [14C]capravirine is first incubated with human liver microsomes for a set period, typically 30 minutes, to generate a mixture of metabolites. nih.gov

Isolation of Metabolites: The [14C]-labeled metabolites, including the precursor to C23/M3, are then isolated from this initial incubation mixture. nih.gov

Sequential Incubation: Each isolated [14C] metabolite is then subjected to a second, or "sequential," 30-minute incubation with human liver microsomes. This second incubation is supplemented with non-labeled capravirine to ensure all relevant metabolic components are present. nih.gov

This approach allows for the selective tracking of the radiolabeled metabolites as they undergo further metabolism, providing a clear picture of the sequential metabolic cascade. nih.gov

Analysis of Precursor Metabolite Disappearance and Sequential Metabolite Formation

The power of the sequential incubation method lies in its ability to quantify the transformation of specific metabolites. By measuring the decrease in the concentration of an isolated precursor [14C] metabolite and concurrently measuring the formation of its subsequent [14C] metabolites, researchers can definitively map the metabolic pathways. nih.gov This allows for a precise understanding of which metabolites are precursors to others in the metabolic chain.

Assignment of Definitive Oxygenation Pathways

Through the application of the sequential incubation method, definitive oxygenation pathways for capravirine have been successfully assigned. nih.gov It has been determined that capravirine undergoes extensive oxygenation, including N-oxidation, sulfoxidation, and hydroxylation. nih.govpsu.eduresearchgate.net These reactions lead to the formation of primary (mono-oxygenated) and sequential (di-, tri-, and tetra-oxygenated) metabolites. nih.govpsu.eduresearchgate.net

The formation of the sulfoxide (B87167) metabolite C23 is a primary mono-oxygenation reaction. nih.govpsu.edu Studies using specific chemical inhibitors and recombinant human cytochrome P450 enzymes have identified the enzymes responsible for these transformations. The total oxygenation of capravirine is predominantly mediated by CYP3A4 (over 90%), with minor contributions from CYP2C8, CYP2C9, and CYP2C19. nih.govpsu.edu Specifically, the formation of the major mono-oxygenated metabolite C23 (sulfoxide) is predominantly mediated by CYP3A4 (>90%), with a slight contribution from CYP2C8 (<10%). nih.govpsu.edu Interestingly, all subsequent sequential oxygenation reactions of capravirine metabolites are exclusively mediated by CYP3A4. nih.govpsu.edu

The co-administration of ritonavir (B1064), a potent CYP3A4 inhibitor, with capravirine has been shown to drastically decrease the levels of sequentially oxygenated metabolites, further confirming the central role of CYP3A4 in the sequential metabolism of capravirine. researchgate.netnih.gov

Quantification of Precursor and Sequential Contributions in Metabolic Cascades

A significant advantage of the sequential incubation methodology is the ability to quantify the contributions of different pathways. nih.gov This is expressed in two ways:

Sequential Contribution: This represents the percentage of a specific precursor metabolite that is converted to each of its sequential metabolites. nih.gov

Precursor Contribution: This indicates the percentage of a sequential metabolite that is formed from each of its precursor metabolites. nih.gov

This quantitative data provides a detailed and nuanced understanding of the metabolic flux through the various interconnected pathways. For instance, it allows researchers to determine the primary route of formation for a given sequential metabolite when multiple precursor pathways exist.

The following table summarizes the key enzymes involved in the formation of Capravirine metabolites:

MetaboliteFormation PathwayPrimary Enzyme(s)Minor Enzyme(s)
C23 (sulfoxide) Mono-oxygenationCYP3A4 (>90%)CYP2C8 (<10%)
C26 (N-oxide) Mono-oxygenationCYP3A4 (>90%)CYP2C8 (<10%)
C19 (tertiary hydroxylated) Mono-oxygenationCYP3A4, CYP2C8, CYP2C19
C20 (primary hydroxylated) Mono-oxygenationCYP3A4, CYP2C8, CYP2C9
Sequential Metabolites Sequential OxygenationCYP3A4 (exclusive)

Structural Elucidation and Advanced Analytical Methodologies for Capravirine Metabolite C23 Sulfoxide / M3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides strong evidence for the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive elucidation of its chemical structure. psu.edu NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For a metabolite like C23/M3, which needs to be isolated in sufficient purity and quantity, NMR analysis would unequivocally confirm the position of the sulfoxide (B87167) group.

Table 3: Hypothetical ¹³C NMR Chemical Shift Comparison for Key Carbons in Capravirine (B1668280) and its C23/M3 Sulfoxide Metabolite

Carbon Atom (Illustrative)Capravirine (Parent) Chemical Shift (ppm)C23/M3 (Sulfoxide) Chemical Shift (ppm)Change (Δδ)
Carbon alpha to sulfurHypothetical ValueHypothetical Value + (10-15 ppm)Significant downfield shift
Carbon beta to sulfurHypothetical ValueHypothetical Value + (1-5 ppm)Minor downfield shift
Other remote carbonsHypothetical ValueHypothetical ValueMinimal to no change

Use of Stable Isotope-Labeled Compounds in Metabolic Pathway Elucidation

The use of stable isotope-labeled (SIL) versions of a drug is a powerful strategy in metabolic research. By synthesizing capravirine with a stable isotope, such as ¹³C or ¹⁵N, at a specific position, researchers can readily track the fate of the drug and its metabolites using mass spectrometry. The resulting metabolite will exhibit a characteristic mass shift corresponding to the incorporated isotope, making it easily distinguishable from endogenous compounds.

In the context of identifying the C23 sulfoxide, a ¹³C-labeled capravirine would produce a C23 metabolite with a corresponding increase in its mass-to-charge ratio. This technique is particularly useful for differentiating drug-related material from background noise in complex biological samples and for confirming metabolic pathways.

Chromatographic Techniques for Metabolite Isolation and Purification

Before definitive structural analysis by techniques like NMR can be performed, the metabolite of interest must be isolated from the biological matrix and purified. Chromatographic techniques are central to this process. High-performance liquid chromatography (HPLC) is the most commonly employed method for the isolation of drug metabolites.

For capravirine and its metabolites, reversed-phase HPLC is a suitable technique. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent MS analysis. The specific gradient and column chemistry would be optimized to achieve the best separation between capravirine and its various metabolites, including the more polar C23 sulfoxide. Preparative HPLC can then be used to collect a sufficient quantity of the purified metabolite for offline structural characterization.

In Vitro Modeling and Translational Aspects of Capravirine Metabolite C23 Sulfoxide / M3 Metabolism

Utility of In Vitro Models for Elucidating Capravirine (B1668280) Oxygenation Pathways

In vitro systems are fundamental tools in drug metabolism research, offering a controlled environment to dissect complex biotransformation reactions. For capravirine, these models have been pivotal in mapping its various oxygenation pathways, including the N-oxidation, hydroxylation, and sulfoxidation that lead to its primary and sequential metabolites. nih.govpsu.edu

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. They are a standard and reliable in vitro tool for predicting human hepatic metabolism. researchgate.netdvm360.com

In the case of capravirine, incubation with HLMs in the presence of cofactors like NADPH has been successfully used to generate its metabolites, including the sulfoxide (B87167) C23. psu.edu Research has specifically identified that the formation of the C23 sulfoxide metabolite is a primary mono-oxygenation reaction. nih.gov Studies using HLMs have demonstrated that this sulfoxidation pathway, along with N-oxidation, constitutes the major initial metabolic routes for capravirine. nih.gov The total oxygenation of capravirine in these systems is mediated predominantly by the CYP3A4 enzyme, which is responsible for over 90% of the formation of the C23 sulfoxide metabolite. nih.gov Minor contributions to this pathway are made by CYP2C8. nih.gov

Table 1: Cytochrome P450 Contribution to Capravirine Metabolite C23 (Sulfoxide) Formation in Human Liver Microsomes

Enzyme Contribution to C23 Formation
CYP3A4 >90% (Predominant)
CYP2C8 <10% (Slight)
CYP2C9 Not involved
CYP2C19 Not involved

Data sourced from scientific literature on capravirine metabolism. nih.gov

The metabolism of capravirine is not limited to a single transformation but involves a cascade of reactions producing numerous metabolites. researchgate.net In vitro systems are uniquely advantageous for identifying this metabolic complexity. They allow for the detection of primary (mono-oxygenated), secondary (di-oxygenated), and even tri- and tetra-oxygenated products that might be present at very low concentrations in vivo. psu.edunih.gov

By using techniques like liquid chromatography-mass spectrometry to analyze the output from HLM incubations, researchers have identified as many as 19 distinct metabolites of capravirine. nih.gov This demonstrates the power of in vitro models to provide a comprehensive metabolic profile. dvm360.com These systems enable the study of individual and combined oxygenation pathways—such as sulfoxidation followed by hydroxylation—in a controlled manner, which is essential for understanding the full scope of a drug's biotransformation. nih.govpsu.edu

Cross-Species Metabolic Comparisons and Their Mechanistic Basis

While in vitro human models are critical for predicting clinical outcomes, comparing these results with data from animal models is a cornerstone of preclinical drug development. Such comparisons reveal species-specific metabolic pathways that can influence a drug's efficacy and safety profile, with the differences often rooted in the varied expression and function of metabolic enzymes. nih.gov

Significant species differences have been observed in the metabolism of capravirine between humans, rats, and dogs. researchgate.net Although oxygenation is a predominant pathway in all three species, the specific metabolites formed and their relative abundances vary markedly. researchgate.net

In humans, the primary circulating metabolites include mono-oxygenated products like the C23 sulfoxide and a glucuronide conjugate. nih.gov In stark contrast, studies in rats identified two depicolylated products as the major circulating metabolites. researchgate.net In dogs, the metabolic profile was again different, with three decarbamated products being the most abundant metabolites in circulation. researchgate.net Crucially, none of the major rat or dog metabolites were observed in humans, highlighting a significant divergence in the primary metabolic routes among these species. researchgate.net

The observed differences in metabolic profiles are driven by variations in the expression and substrate specificity of drug-metabolizing enzymes, particularly within the CYP3A subfamily. nih.gov While CYP3A4 is the most important drug-metabolizing enzyme in the human liver and intestine, other species have different orthologous enzymes. dvm360.comyoutube.com

In Humans: CYP3A4 is the dominant enzyme responsible for the primary and sequential oxygenation of capravirine, including the formation of the C23 sulfoxide. nih.govresearchgate.net

In Rats: The major hepatic CYP3A enzymes are CYP3A1 and CYP3A2. core.ac.uk These enzymes have different substrate specificities compared to human CYP3A4, which likely accounts for the prevalence of the unique depicolylation pathway seen in rats.

In Dogs: The primary CYP3A orthologue in the dog liver is CYP3A12. dvm360.com This enzyme is responsible for the metabolism of many of the same drugs as human CYP3A4, but its distinct catalytic activity is the likely driver of the decarbamation pathway specific to dogs. dvm360.comresearchgate.net

These enzymatic differences underscore the caution required when extrapolating metabolic data from animal models to humans and reinforce the importance of conducting comparative in vitro studies to select the most relevant species for toxicological testing. nih.gov

Future Research Directions and Unexplored Areas for Capravirine Metabolite C23 Sulfoxide / M3

Development of Novel Bioreactor Systems for Metabolite Synthesis

The synthesis of specific drug metabolites like C23 is essential for various research purposes, including pharmacological testing, toxicological assessment, and use as analytical standards. Traditional chemical synthesis can be complex and inefficient. Bioreactor systems, which utilize biological components to carry out chemical reactions, offer a promising alternative for producing such compounds in a controlled environment.

Future research could focus on designing and optimizing bioreactors specifically for the synthesis of Capravirine (B1668280) metabolite C23. These systems would likely be based on the enzymatic activity of CYP3A4, the key enzyme in its formation. nih.govnih.gov Researchers could explore various configurations, such as immobilized enzyme reactors, where purified CYP3A4 is fixed onto a solid support, or systems using human liver microsomes which contain a range of metabolic enzymes. nih.govfrontiersin.org

Key areas of investigation would include:

Enzyme Immobilization: Developing stable and efficient methods for immobilizing CYP3A4 to allow for continuous operation and easy separation of the enzyme from the product.

Cofactor Regeneration: Implementing a system for the continuous regeneration of the essential cofactor NADPH, which is consumed during the CYP450 catalytic cycle.

Optimization of Reaction Conditions: Determining the ideal pH, temperature, and substrate concentration to maximize the yield and purity of the C23 metabolite.

Downstream Processing: Creating efficient methods for extracting and purifying the C23 metabolite from the bioreactor environment.

Bioreactor technology circumvents many challenges associated with traditional chemical synthesis and provides a scalable and controlled method for producing valuable metabolites. nih.gov

Table 1: Potential Bioreactor Configurations for C23 (Sulfoxide) Synthesis

Bioreactor TypeDescriptionAdvantagesChallenges
Immobilized Enzyme Bioreactor Purified CYP3A4 enzymes are attached to a solid support matrix within the reactor.High specificity, continuous processing, enzyme reusability.Enzyme stability, cost of purification, requires cofactor regeneration system.
Microsomal Bioreactor Utilizes human liver microsomes (HLMs) containing CYP3A4 and other enzymes.More closely mimics in vivo metabolism, contains necessary membrane-bound components.Potential for side-product formation, batch processing limitations, stability of microsomes.
Whole-Cell Bioreactor Employs genetically engineered microorganisms (e.g., E. coli, yeast) that express human CYP3A4.In-built cofactor regeneration, potentially lower cost for large-scale production.Complex optimization, potential for cellular toxicity, transport of substrate/product across cell membranes.

Computational Modeling and Simulation of Metabolic Pathways

Computational modeling provides powerful in silico tools to predict and understand the intricacies of drug metabolism without the need for extensive laboratory experiments. innovations-report.com For the Capravirine metabolite C23, computational approaches could offer profound insights into its formation mechanism.

Future research should involve the development of robust computational models to simulate the interaction between Capravirine and the CYP3A4 enzyme. Techniques such as molecular docking could be used to predict the precise binding orientation of Capravirine within the active site of CYP3A4. nih.gov This can help identify which parts of the molecule are most accessible for oxidation and why the sulfur atom is a primary target for forming the C23 sulfoxide (B87167).

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of Capravirine and similar compounds with their rate of metabolism by CYP3A4. This could lead to a deeper understanding of the factors governing the sulfoxidation reaction. The information gained from these models would be invaluable for predicting the metabolic fate of new drug candidates and for designing molecules with more desirable metabolic profiles. nih.gov

Table 2: Computational Modeling Approaches for C23 (Sulfoxide) Formation

Modeling TechniqueApplication to C23 FormationPotential Insights
Molecular Docking Simulating the binding of Capravirine into the active site of the CYP3A4 enzyme. nih.govPrediction of binding affinity, identification of key amino acid interactions, understanding the orientation that favors sulfoxidation.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the electronic details of the chemical reaction (sulfoxidation) at the active site.Elucidation of the reaction mechanism, calculation of activation energies, understanding the regioselectivity of the oxidation.
Molecular Dynamics (MD) Simulation Simulating the dynamic movements of the Capravirine-CYP3A4 complex over time.Assessment of the stability of the binding pose, understanding the flexibility of the active site, identifying pathways for substrate entry and product exit.
QSAR Modeling Correlating structural properties of a series of related compounds with their observed rates of C23 formation.Identification of key molecular descriptors that influence metabolism, prediction of metabolic rates for new, untested analogues.

Investigation of Metabolic Engineering Approaches for Modulating C23 (Sulfoxide) Formation

Metabolic engineering involves the targeted modification of an organism's or an enzyme's genetic material to improve the production of a specific compound. This field offers exciting possibilities for controlling the formation of the C23 metabolite.

A significant future research direction would be the application of metabolic engineering to the CYP3A4 enzyme itself. youtube.com Since CYP3A4 can metabolize a wide range of substrates and often produces multiple metabolites from a single compound, enhancing its specificity for a single reaction is a common goal. nih.gov Using techniques like site-directed mutagenesis, researchers could alter the amino acid sequence of the CYP3A4 active site. The goal would be to create a mutant enzyme that exhibits higher catalytic efficiency and regioselectivity for the sulfoxidation of Capravirine, thereby increasing the yield of C23 while minimizing the formation of other metabolites.

Another approach involves engineering host organisms, such as bacteria or yeast, to express a modified CYP3A4. This could lead to the development of whole-cell biocatalysts capable of efficiently converting Capravirine into its C23 sulfoxide metabolite on a larger scale. youtube.com These engineered systems could be optimized for high-level production, offering a sustainable and cost-effective manufacturing platform.

Table 3: Metabolic Engineering Strategies for C23 (Sulfoxide) Production

Engineering StrategyTargetExpected Outcome
Site-Directed Mutagenesis The CYP3A4 gene.Creation of a variant enzyme with enhanced specificity and catalytic activity towards C23 formation.
Rational Enzyme Design The CYP3A4 protein structure.A redesigned active site that sterically and electronically favors the binding and sulfoxidation of Capravirine.
Directed Evolution The CYP3A4 gene through random mutagenesis and selection.Evolution of a novel CYP3A4 variant with superior properties for C23 production after multiple cycles of screening.
Host Cell Engineering Microbial strains (e.g., E. coli).Development of an optimized host that efficiently expresses the engineered CYP3A4 and provides necessary cofactors for high-yield C23 synthesis.

Q & A

Q. What ethical frameworks guide preclinical-to-clinical translation of C23/m3 studies?

  • Methodological Answer : Follow NIH guidelines for metabolomics data deposition, ensuring patient anonymity and informed consent. Disclose conflicts of interest, particularly in industry-sponsored trials (e.g., Pfizer’s maraviroc development post-Capravirine discontinuation) .

Q. How should conflicting data on C23/m3’s mechanism be reported to avoid bias?

  • Methodological Answer : Adopt ICMJE standards for structured abstracts, detailing negative results (e.g., Phase IIb trial failures) alongside preclinical successes. Use CONSORT checklists for clinical data transparency .

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